molecular formula C26H25FN6O3S B2937314 7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-75-6

7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2937314
CAS RN: 852169-75-6
M. Wt: 520.58
InChI Key: GIYDOTOLRZXXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H25FN6O3S and its molecular weight is 520.58. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Properties

A study by Trilleras et al. (2009) on related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including variants with fluorophenyl groups, highlights the molecular interactions like hydrogen bonding and pi-pi stacking that contribute to different crystal structures. These insights are valuable for designing new compounds with tailored physical and chemical properties (Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C., 2009).

Pharmacological Applications

The synthesis and evaluation of arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragments, as discussed by Jurczyk et al. (2004), demonstrate the compound's potential in neuropsychopharmacology. This work is indicative of the therapeutic applications of such compounds in treating disorders mediated by 5-HT(1A) receptors (Jurczyk, S., Kołaczkowski, M., Maryniak, E., Zajdel, P., Pawłowski, M., Tatarczyńska, E., Kłodzińska, A., Chojnacka-wójcik, E., Bojarski, A., Charakchieva‐Minol, S., Duszyńska, B., Nowak, G., & Maciąg, D., 2004).

Anticancer and Antimicrobial Activities

A study by Liu et al. (2016) on 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a structurally similar compound, reports distinct inhibition on the proliferation of some cancer cell lines. This research suggests the potential use of such compounds in developing anticancer agents (Liu, J., Song, D.-Z., Tian, Y., Zhang, X.-W., Bai, Y., & Wang, D., 2016).

Material Science and Sensing Applications

The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, as researched by Yan et al. (2017), illustrate the potential of these compounds in pH sensing applications. Their work demonstrates how the structural features of these compounds can be leveraged to develop novel sensors and materials with specific photophysical properties (Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y., 2017).

properties

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN6O3S/c1-30-23-21(25(35)31(2)26(30)36)24(29-22(28-23)17-8-10-18(27)11-9-17)37-16-20(34)33-14-12-32(13-15-33)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYDOTOLRZXXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.